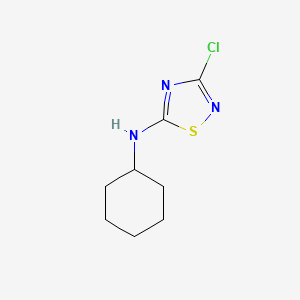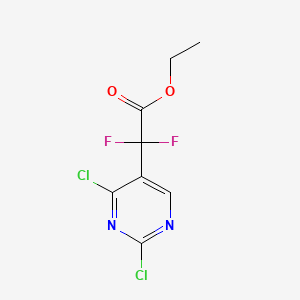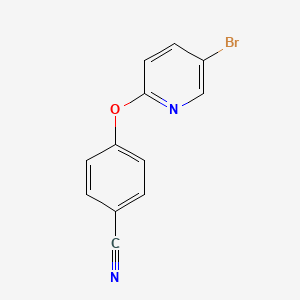
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide is an organic compound that features a cyclopropylacetamide moiety attached to a 4-chloro-2-fluorophenyl group via an amino linkage
Méthodes De Préparation
The synthesis of 2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclopropylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide can be compared with similar compounds such as:
4-Chloro-2-fluorophenyl isocyanate: This compound shares the 4-chloro-2-fluorophenyl group but has an isocyanate functional group instead of an amide.
4-Chloro-2-fluorobenzenemethanol: This compound also contains the 4-chloro-2-fluorophenyl group but has a hydroxymethyl group instead of an amide.
4-({[(4-Chloro-2-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide: This compound has a similar aromatic structure but includes a sulfonamide group.
Propriétés
Formule moléculaire |
C11H12ClFN2O |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluoroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
Clé InChI |
ZBMZRBPXLMBUHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CNC2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


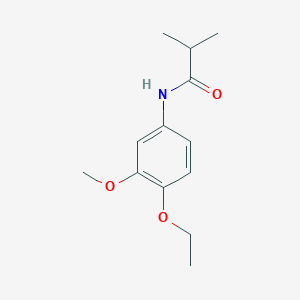
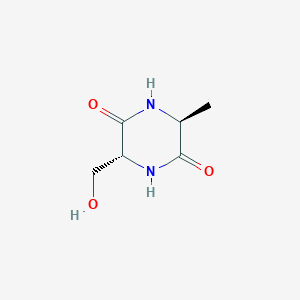

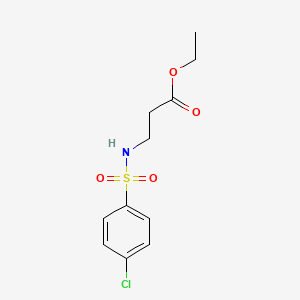


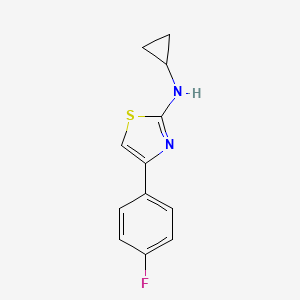
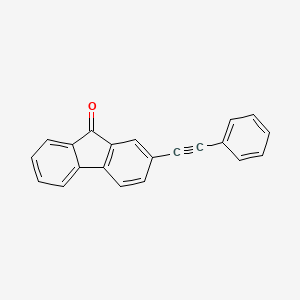
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)

